

Application Notes and Protocols: Calcium Tartrate in Wine Deacidification and Stability Management

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Compound of Interest

Compound Name: Calcium tartrate

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These application notes provide a comprehensive overview of the principles and protocols associated with the use of calcium-based deacidification agents in winemaking and the subsequent management of **calcium tartrate** stability. The information is intended for research and professional applications in enology and related fields.

Introduction: Deacidification and Calcium Tartrate Formation

High acidity in wine, primarily due to tartaric and malic acids, can negatively impact its sensory profile. Chemical deacidification is a common practice to reduce tartness and improve balance. Calcium carbonate (CaCO_3) is a frequently used agent for this purpose.[1][2][3] When added to wine, calcium carbonate preferentially reacts with tartaric acid to form **calcium tartrate** (CaT), which has limited solubility in wine and precipitates out of solution.[1][2]

While effective for deacidification, this process can lead to the supersaturation of wine with **calcium tartrate**, creating a risk of crystalline deposits forming in the bottle over time, which is considered a quality defect.[4][5] Therefore, managing **calcium tartrate** stability is a critical post-deacidification step. Seeding with micronized **calcium tartrate** crystals is a proactive method to induce and accelerate the precipitation of excess **calcium tartrate** before bottling.[4][5]

Principles of Calcium Tartrate Precipitation

The solubility of **calcium tartrate** in wine is influenced by several factors:

- **pH:** Higher pH levels increase the concentration of the tartrate anion (T^{2-}), which promotes the formation of **calcium tartrate**.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- **Ethanol Content:** The solubility of **calcium tartrate** is a logarithmic function of the alcohol concentration.[\[8\]](#) Generally, higher ethanol content decreases its solubility.[\[9\]](#)
- **Temperature:** Unlike potassium bitartrate, the solubility of **calcium tartrate** is not significantly affected by lower temperatures.[\[6\]](#)[\[7\]](#) Cooling has little effect on the rate of CaT precipitation.[\[7\]](#)
- **Inhibitors:** Certain compounds naturally present in wine, such as malic acid, citric acid, and some colloids, can inhibit the nucleation and growth of **calcium tartrate** crystals.[\[4\]](#)[\[7\]](#)[\[10\]](#)

Quantitative Data on Wine Deacidification and Calcium Tartrate Stability

The following tables summarize key quantitative data related to deacidification with calcium carbonate and **calcium tartrate** stability management.

Table 1: Deacidification with Calcium Carbonate

Parameter	Value	Reference
CaCO ₃ required to reduce TA by 1.0 g/L	~0.67 g/L	[1] [11]
Maximum recommended dosage of CaCO ₃	2.0 - 3.0 g/L	[1]
Expected pH increase with 0.67 g/L CaCO ₃	~0.3 units	[1]

Table 2: **Calcium Tartrate** Stability Thresholds

Wine Type	Calcium Concentration Threshold for Instability	Reference
White and Rosé Wines	> 80 mg/L	[6]
Red Wines	> 60 mg/L	[6]

Note: These threshold values are general guidelines and the actual stability depends on various factors like pH and the presence of inhibitors.[6]

Table 3: Typical Calcium Content in Wine

Parameter	Value Range	Reference
Calcium Content	0.04 - 0.15 g/L (40 - 150 mg/L)	[7]

Experimental Protocols

Protocol 1: Bench Trial for Deacidification with Calcium Carbonate

This protocol outlines a bench trial to determine the optimal dosage of calcium carbonate for deacidification.

Materials:

- Wine sample requiring deacidification
- Calcium carbonate (CaCO_3) powder
- Series of graduated cylinders or flasks
- Magnetic stirrer and stir bars
- pH meter
- Burette and standard NaOH solution for titratable acidity (TA) measurement

Procedure:

- Measure the initial pH and TA of the wine sample.
- Prepare a series of wine samples of a known volume (e.g., 100 mL) in separate flasks.
- Add incrementally increasing amounts of CaCO_3 to each flask. The amounts should bracket the theoretical dosage of 0.67 g/L for a 1 g/L TA reduction.
- Stir the samples for a consistent period (e.g., 30 minutes) to ensure complete reaction.
- Allow the samples to settle.
- Measure the final pH and TA of the supernatant in each sample.
- Evaluate the sensory characteristics of each treated sample to identify any "chalky" off-flavors.
- Select the optimal CaCO_3 dosage that achieves the desired TA reduction and pH shift without negative sensory impacts.

Protocol 2: Calcium Tartrate Stability Test

This protocol is used to assess the risk of **calcium tartrate** precipitation in a wine.

Materials:

- Wine sample
- Micronized **calcium tartrate**
- Centrifuge and tubes
- 0.45 μm membrane filter
- Method for calcium analysis (e.g., atomic absorption spectroscopy)
- Refrigerator or cooling bath capable of maintaining -4°C or $1\text{--}2^\circ\text{C}$.[\[7\]](#)[\[12\]](#)

Procedure:

- Measure the initial calcium concentration (Ca_initial) of the wine after centrifugation.[12]
- Take a 50 mL sample of the wine and add 0.2 g of micronized **calcium tartrate**. [12]
- Stir the mixture for 15 minutes.[12]
- Store the sample at 1-2°C for 24 hours.[12]
- Filter the wine through a 0.45 µm membrane.[12]
- Measure the final calcium concentration (Ca_final) of the filtered wine.[12]
- The difference ($\Delta\text{Ca} = \text{Ca_initial} - \text{Ca_final}$) indicates the degree of instability. A larger ΔCa suggests a higher risk of precipitation.

Protocol 3: Wine Stabilization by Seeding with Micronized Calcium Tartrate

This protocol describes the process of inducing **calcium tartrate** precipitation to achieve stability before bottling.

Materials:

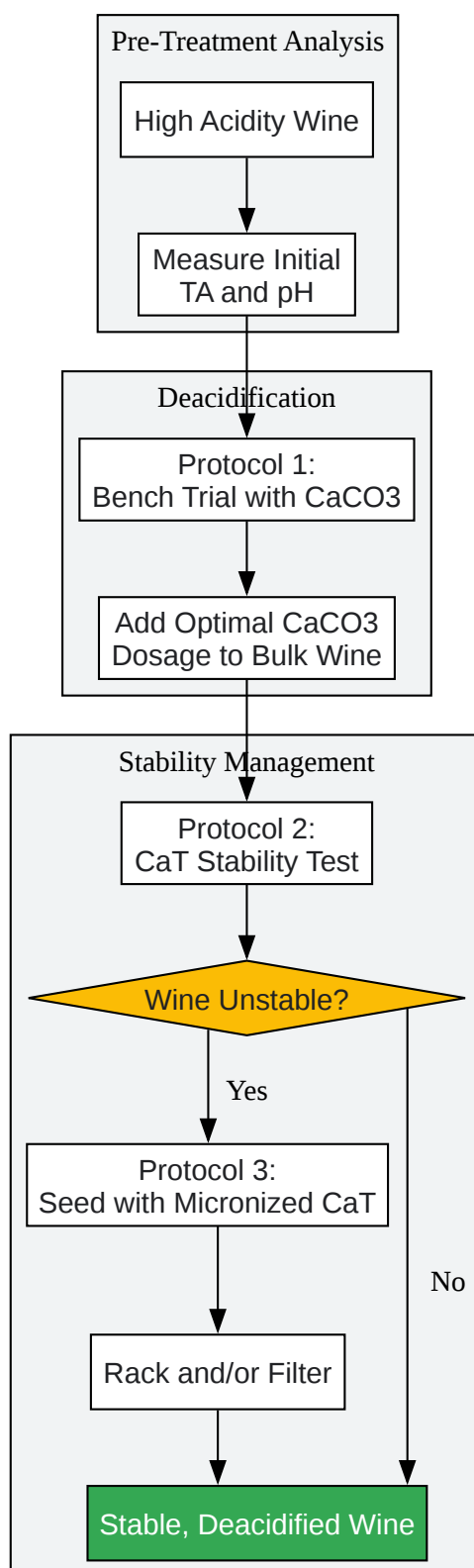
- Wine to be stabilized
- Micronized **calcium tartrate** (e.g., Enocrystal Ca)
- Tank with a mixer or pump for circulation

Procedure:

- Determine the appropriate dosage of micronized **calcium tartrate** based on the level of instability determined in Protocol 2 or through supplier recommendations.
- Dissolve the micronized **calcium tartrate** in a small amount of wine (e.g., a 1:20 ratio) to create a slurry.[7]

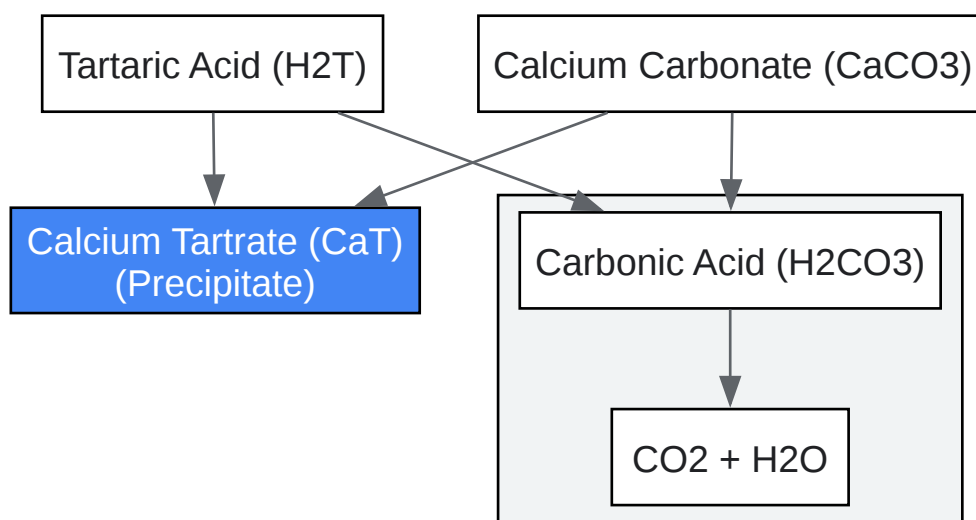
- Add the slurry to the main volume of wine during a pump-over or with mixing to ensure even distribution.[\[7\]](#)
- Maintain the wine temperature between 10-15°C throughout the treatment.[\[7\]](#)
- Allow a contact time of 7 to 15 days, depending on the wine and the degree of instability.[\[6\]](#)
[\[7\]](#)
- After the contact period, rack or filter the wine to remove the precipitated **calcium tartrate** crystals.

Diagrams



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Caption: Workflow for wine deacidification and **calcium tartrate** stability management.



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Caption: Chemical pathway of deacidification with calcium carbonate.

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